Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate
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Overview
Description
Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thioamides with α-haloketones, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sulfuric acid to facilitate the cyclization and esterification processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 5-(carboxymethyl)-1,3-thiazole-2-carboxylate.
Reduction: Formation of 5-(hydroxymethyl)-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a platform chemical for bio-based materials.
Methyl 5-(hydroxymethyl)-2-furoate: Similar in structure but with a furan ring instead of a thiazole ring.
Uniqueness: Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The sulfur and nitrogen atoms in the thiazole ring contribute to its reactivity and potential bioactivity, distinguishing it from similar compounds with different heterocyclic rings .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)5-7-2-4(3-8)11-5/h2,8H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIQWOOXRGZEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(S1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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